Boc-N-methyl-L-valine
Overview
Description
Boc-N-methyl-L-valine is a white powder with a molecular formula of C11H21NO4 . It has a molecular weight of 231.30 . It is used in multi-peptide synthesis and serves as the amino acid protection monomer .
Synthesis Analysis
The synthesis of Boc-N-methyl-L-valine involves the reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The reaction mixture is extracted with ethyl acetate and the aqueous solution is acidified to pH 3, after which it is extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of Boc-N-methyl-L-valine is represented by the Hill formula C11H21NO4 . The average mass is 217.262 Da and the mono-isotopic mass is 217.131409 Da .Chemical Reactions Analysis
Boc-N-methyl-L-valine is stable towards most nucleophiles and bases . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .Physical And Chemical Properties Analysis
Boc-N-methyl-L-valine appears as a white powder with a melting point of 47 - 51 °C . The optical rotation is [a]D25 = -93 ± 2 ° .Scientific Research Applications
Selective N-methylation in Organic Synthesis : Malkov et al. (2009) described the selective N-methylation of BOC-protected valine, a process critical in organic synthesis, particularly in peptide synthesis. This study contributes to understanding the mechanism of N-methylation in the presence of free carboxyl groups (Malkov, Vranková, Černý, & Kočovský, 2009).
In Peptide Synthesis for Drug Development : Wenger (1984) utilized Boc-N-methyl-L-valine in the synthesis of cyclosporine, a significant immunosuppressive drug. This study demonstrates the compound's role in creating complex peptide structures, essential in pharmaceutical synthesis (Wenger, 1984).
Crystal Structure Analysis : Sukumar et al. (2005) investigated the crystal structure and conformation of a related compound, N-(t-Butoxycarbonyl)-L-Isoleucyl-L-Valine Methyl ester. Understanding these structures aids in developing more effective peptides and peptidomimetics (Sukumar, Malathy Sony, Ponnuswamy, & Jayakumar, 2005).
Metal-Mediated Peptide Synthesis : Baumann et al. (1989) presented the synthesis and characterization of a cobalt complex involving Boc-L-valine, showcasing the potential of such compounds in metal-mediated peptide synthesis. These approaches can lead to novel methods for peptide bond formation (Baumann, Potenza, & Isied, 1989).
In Novel Amino Acid Derivatives Synthesis : Khattab (2005) discussed synthesizing new amino acid derivatives using N-Boc-amino acids including valine, indicating the versatility of Boc-N-methyl-L-valine in synthesizing various bioactive molecules (Khattab, 2005).
Biosynthetic Precursor of Antibiotics : Wolfe & Jokinen (1979) utilized a derivative of Boc-N-methyl-L-valine in the total synthesis of a biosynthetic precursor for penicillins and cephalosporins, highlighting its importance in antibiotic synthesis (Wolfe & Jokinen, 1979).
Development of Hydroxyethylene Isosteres : Benedetti et al. (2000) synthesized hydroxyethylene isosteres from N-Boc L-valine, contributing to the development of novel inhibitors for enzymes like proteases (Benedetti, Maman, & Norbedo, 2000).
Peptide Bond Formation Study : Benoiton et al. (2009) explored the disproportionation of mixed anhydrides of Boc-valine, providing insights into peptide bond formation mechanisms, crucial for peptide synthesis (Benoiton, Lee, & Chen, 2009).
Conformational Studies in Peptides : Schoch et al. (2009) investigated the conformational behavior of oligopeptides containing Boc-N-methyl-L-valine, contributing to the understanding of peptide structure and function (Schoch, Römer, & Lorenzi, 2009).
NMR Spectroscopy in Structural Analysis : Senn et al. (1989) used N-Boc-L-valine in NMR studies for stereospecific assignment in polypeptides, demonstrating its application in structural biology and protein chemistry (Senn, Werner, Messerle, Weber, Traber, & Wüthrich, 1989).
Safety And Hazards
properties
IUPAC Name |
(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUAXAVJMJDPDH-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426676 | |
Record name | Boc-N-methyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-N-methyl-L-valine | |
CAS RN |
45170-31-8 | |
Record name | Boc-N-methyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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